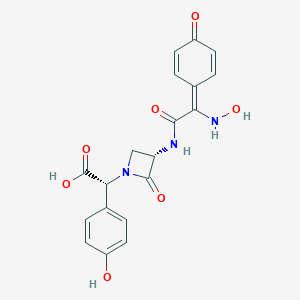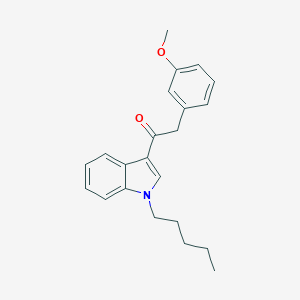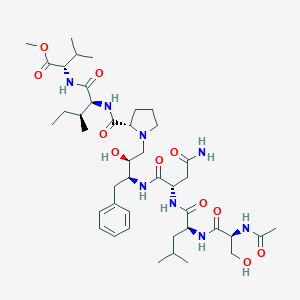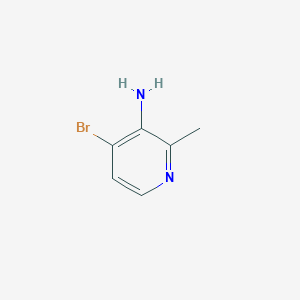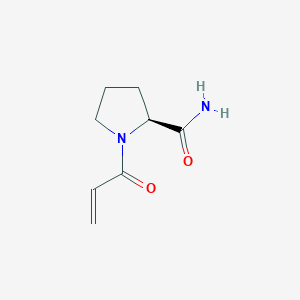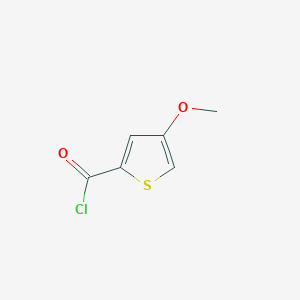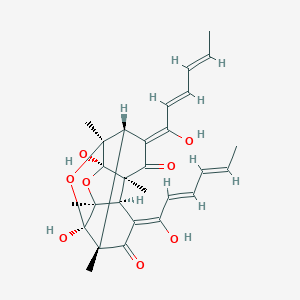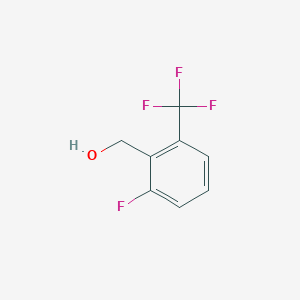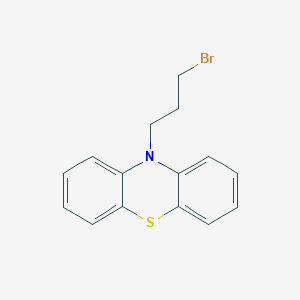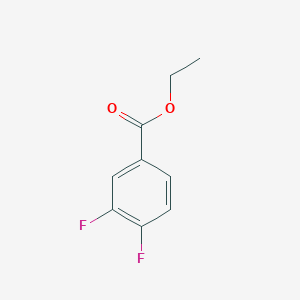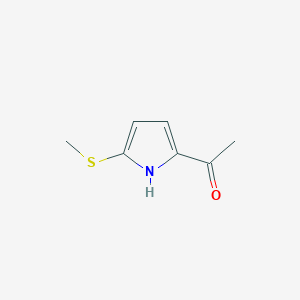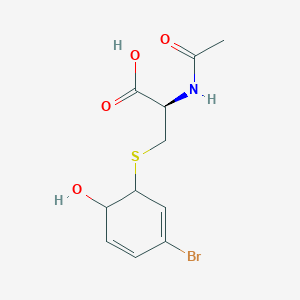
N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine, also known as ACBC, is a derivative of cysteine that has shown potential in various scientific research studies. ACBC is a unique compound that has been synthesized using a specific method and has been found to have several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine is not fully understood. However, studies have shown that it may work by scavenging free radicals and reducing oxidative stress. N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine has also been found to inhibit the activity of certain enzymes that are involved in inflammation and cancer.
Biochemische Und Physiologische Effekte
N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine has several biochemical and physiological effects. It has been found to increase the activity of certain antioxidant enzymes, such as superoxide dismutase and catalase. N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine has also been shown to decrease the levels of inflammatory cytokines and inhibit the growth of cancer cells. In addition, N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine has been found to have neuroprotective effects and may help prevent neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine in lab experiments is that it is relatively easy to synthesize and is stable under normal laboratory conditions. However, one limitation is that there is still limited research on its toxicity and safety, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. Further studies are needed to determine its safety and efficacy in this area. Additionally, more research is needed to understand the mechanism of action of N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine and its potential use in other areas, such as cardiovascular disease and diabetes.
In conclusion, N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine is a unique compound that has shown potential in various scientific research studies. Its synthesis method is relatively simple, and it has several scientific research applications. N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine has several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. While there are limitations to its use in lab experiments, there are several future directions for research on N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine.
Synthesemethoden
N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine is synthesized by reacting bromohydroxybenzene with L-cysteine in the presence of acetic anhydride and triethylamine. The resulting product is then acetylated to obtain N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine. This method is a relatively simple and efficient way to synthesize N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine has been found to have several scientific research applications. It has been studied for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine has also been investigated for its ability to protect against oxidative stress and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
134958-24-0 |
|---|---|
Produktname |
N-Acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine |
Molekularformel |
C11H14BrNO4S |
Molekulargewicht |
336.2 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-(3-bromo-6-hydroxycyclohexa-2,4-dien-1-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H14BrNO4S/c1-6(14)13-8(11(16)17)5-18-10-4-7(12)2-3-9(10)15/h2-4,8-10,15H,5H2,1H3,(H,13,14)(H,16,17)/t8-,9?,10?/m0/s1 |
InChI-Schlüssel |
ZQHJIBWLHAGDPQ-IDKOKCKLSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CSC1C=C(C=CC1O)Br)C(=O)O |
SMILES |
CC(=O)NC(CSC1C=C(C=CC1O)Br)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSC1C=C(C=CC1O)Br)C(=O)O |
Synonyme |
3,4-premercapturic acid 3-S-premercapturic acid N-acetyl-S-(2-hydroxy-5-bromocyclohexa-3,5-dienyl)cysteine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B141308.png)
